molecular formula C8H7ClN2O4 B1525828 Ethyl 2-chloro-3-nitroisonicotinate CAS No. 1334147-28-2

Ethyl 2-chloro-3-nitroisonicotinate

Cat. No. B1525828
CAS RN: 1334147-28-2
M. Wt: 230.6 g/mol
InChI Key: MAGLVFFQIFGJIS-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-nitroisonicotinate is a chemical compound with the molecular formula C8H7ClN2O4 and a molecular weight of 230.61 . It is used in research and is classified under heterocyclic building blocks .


Molecular Structure Analysis

The molecular structure of Ethyl 2-chloro-3-nitroisonicotinate consists of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 4 oxygen atoms .


Chemical Reactions Analysis

A study has described a method for synthesizing new functionalized pyrrole derivatives via a three-component reaction between arylglyoxals, Meldrum’s acid, and ethyl 2-chloro-3- (arylamino)but-2-enoate derivatives . This suggests that Ethyl 2-chloro-3-nitroisonicotinate could potentially participate in similar reactions.

Scientific Research Applications

Antimycotic Activity

Ethyl 2-chloro-3-nitroisonicotinate and related compounds have been synthesized and tested for their antimycotic activity against various fungi like Aspergillus fumigatus, Trichophyton mentagrophytes, and Candida albicans. Several of these compounds exhibited strong inhibitory effects on these microorganisms, suggesting potential applications in antifungal therapies (Cziáky et al., 1996).

Anticancer Research

In the field of cancer research, derivatives of Ethyl 2-chloro-3-nitroisonicotinate have been explored. For example, ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate, a related compound, was used in the synthesis of potential anticancer agents. These agents were tested for their effects on the proliferation of cancer cells and survival in cancer models (Temple et al., 1983).

Photophysical Properties in Platinum Complexes

Ethyl 2,6-diphenylisonicotinate, a derivative of Ethyl 2-chloro-3-nitroisonicotinate, was used in synthesizing new platinum(II) complexes. These complexes were characterized for their structures and photophysical properties, indicating applications in materials science and photophysics (Fuertes et al., 2012).

Magnetic and Theoretical Investigations

Ethylisonicotinate, closely related to Ethyl 2-chloro-3-nitroisonicotinate, was used in the synthesis of cobalt and nickel thiocyanate coordination polymers. These compounds were studied for their magnetic properties and theoretical implications, contributing to the field of coordination chemistry and magnetic materials (Suckert et al., 2016).

Future Directions

As Ethyl 2-chloro-3-nitroisonicotinate is a research chemical, it may be used in future studies to synthesize new compounds or to understand its properties better .

properties

IUPAC Name

ethyl 2-chloro-3-nitropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O4/c1-2-15-8(12)5-3-4-10-7(9)6(5)11(13)14/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGLVFFQIFGJIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chloro-3-nitroisonicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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